![molecular formula C22H30N4O5S B1675463 Linaprazan mesylate CAS No. 855998-67-3](/img/structure/B1675463.png)
Linaprazan mesylate
Übersicht
Beschreibung
Linaprazan mesylate is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Gastroesophageal Reflux Disease (GERD)
- Linaprazan mesylate is primarily being developed for the treatment of moderate to severe erosive gastroesophageal reflux disease (eGERD). Clinical trials have demonstrated its efficacy in healing erosive esophagitis, with healing rates significantly higher than those observed with standard treatments like lansoprazole. In a Phase II study, linaprazan glurate (the prodrug form) achieved a healing rate of 89% compared to 38% for lansoprazole .
-
Erosive Esophagitis
- The compound has shown effectiveness in treating erosive esophagitis, with studies indicating that it can provide rapid symptom relief and promote mucosal healing. The LEED trial indicated an overall mean healing rate of 80% for patients treated with linaprazan glurate, further establishing its potential as a superior treatment option .
- Helicobacter pylori Infection
Pharmacokinetics and Safety Profile
This compound exhibits a favorable pharmacokinetic profile characterized by:
- Longer Duration of Action: Compared to its predecessor linaprazan, this compound has been shown to maintain effective plasma levels longer, minimizing the need for higher doses that could lead to adverse effects.
- Lower Cmax Levels: The administration results in approximately 75% lower peak plasma concentrations than linaprazan, reducing the risk of liver enzyme elevations associated with high drug concentrations .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Population | Intervention | Primary Outcome | Results |
---|---|---|---|---|
Phase I | Healthy Volunteers | This compound | Safety and Tolerability | Well tolerated with no serious adverse events reported |
Phase II | Patients with eGERD | Linaprazan Glurate vs Lansoprazole | Healing Rates | 89% healing rate for linaprazan glurate vs 38% for lansoprazole |
Phase III | Ongoing | Linaprazan Glurate | Efficacy and Safety | Expected to begin based on positive Phase II results |
Eigenschaften
CAS-Nummer |
855998-67-3 |
---|---|
Molekularformel |
C22H30N4O5S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C21H26N4O2.CH4O3S/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25;1-5(2,3)4/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27);1H3,(H,2,3,4) |
InChI-Schlüssel |
QCHUWMQLRFKFDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Linaprazan mesylate; AR-h044277AW; AZD-0865 mesilate; AZD-0865 mesylate; Linaprazan mesilate. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.